2-[(4-CYCLOPROPYL-5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE
Overview
Description
2-[(4-CYCLOPROPYL-5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CYCLOPROPYL-5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, which are then coupled through a thioether linkage. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and thiols. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-CYCLOPROPYL-5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole or triazole rings, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(4-CYCLOPROPYL-5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(4-CYCLOPROPYL-5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N′- (2- { [4-methyl-5- (pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3- (difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
What sets 2-[(4-CYCLOPROPYL-5-{[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a pyrazole and a triazole ring, along with the thioether linkage, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[4-cyclopropyl-5-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6OS/c1-10(2)7-20-15(26)9-27-17-22-21-14(25(17)12-4-5-12)8-24-11(3)6-13(23-24)16(18)19/h6,10,12,16H,4-5,7-9H2,1-3H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXCTOZDZISOJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C(N2C3CC3)SCC(=O)NCC(C)C)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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